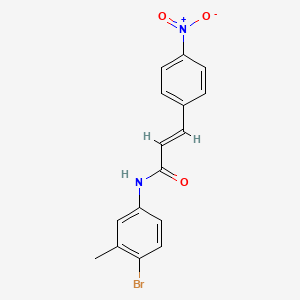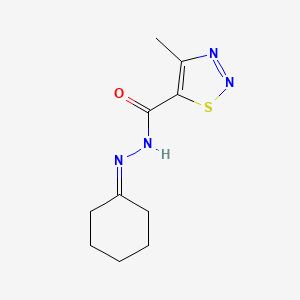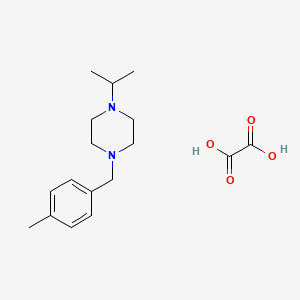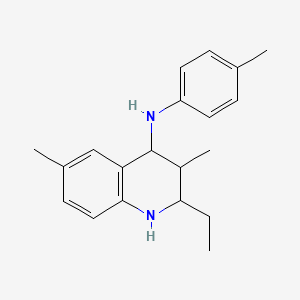
N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound with various scientific research applications. It is a synthetic molecule that is used in the field of medicinal chemistry and drug discovery. The compound has been studied extensively due to its potential therapeutic properties.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in cancer cell growth and inflammation. The compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, the compound has been found to have antioxidant properties, which may help protect cells from damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its potential therapeutic properties. The compound has been found to exhibit anticancer and anti-inflammatory activity, making it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of the compound and its potential side effects.
Future Directions
There are many future directions for the study of N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential therapeutic properties for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on the development of new derivatives of the compound with improved therapeutic properties and reduced toxicity. Another direction is to study the mechanism of action of the compound in more detail to better understand its therapeutic effects. Finally, further research is needed to determine the safety of the compound and its potential side effects in humans.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-nitrophenylacetic acid followed by the addition of acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
properties
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-11-10-13(5-8-15(11)17)18-16(20)9-4-12-2-6-14(7-3-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMURSJPGKQYOMA-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-bromo-3-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4957843.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)


![2-benzyl-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4957881.png)
![(2-allyl-4-{[1-(2-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4957888.png)


![1-(4-bromophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4957907.png)

![4-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4957926.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4957929.png)
![4-[4-(2,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4957936.png)
![N-(3-chloro-4-fluorophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4957945.png)